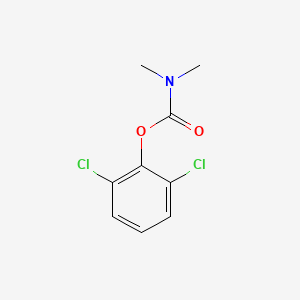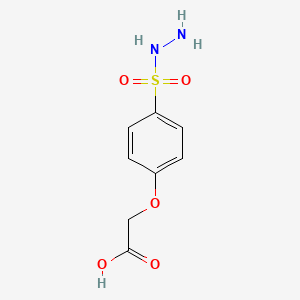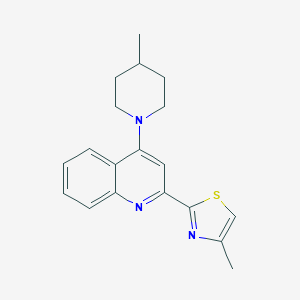
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride is a complex organic compound. It belongs to the class of carbamic acid esters, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid esters typically involves the reaction of an amine with an ester of carbamic acid. For this specific compound, the synthetic route might involve the following steps:
Formation of the carbamic acid ester: Reacting 2-butoxyphenol with a suitable carbamoyl chloride under basic conditions.
Introduction of the piperidinyl groups: Reacting the intermediate product with 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors.
Medicine: Investigated for their potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Used in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of carbamic acid esters typically involves the inhibition of enzymes by forming a covalent bond with the active site. This can lead to the disruption of normal enzyme function, which is useful in both therapeutic and agricultural applications.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-methoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester
- Carbamic acid, (2-ethoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester
Uniqueness
The uniqueness of carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the butoxy group may enhance its lipophilicity, potentially improving its ability to cross biological membranes.
Properties
CAS No. |
113873-28-2 |
|---|---|
Molecular Formula |
C24H41Cl2N3O3 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
1,3-di(piperidin-1-yl)propan-2-yl N-(2-butoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C24H39N3O3.2ClH/c1-2-3-18-29-23-13-7-6-12-22(23)25-24(28)30-21(19-26-14-8-4-9-15-26)20-27-16-10-5-11-17-27;;/h6-7,12-13,21H,2-5,8-11,14-20H2,1H3,(H,25,28);2*1H |
InChI Key |
GOJLTTIGBDJLDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)CN3CCCCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


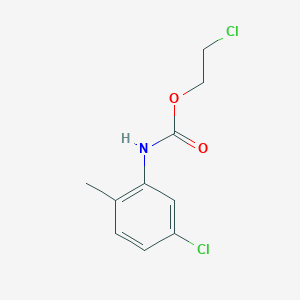
![[3-Chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B11958433.png)


![3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide](/img/structure/B11958459.png)

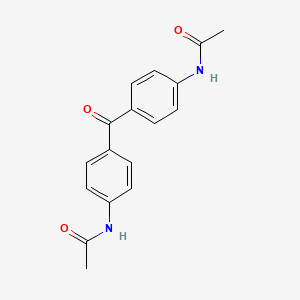


![2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B11958476.png)

